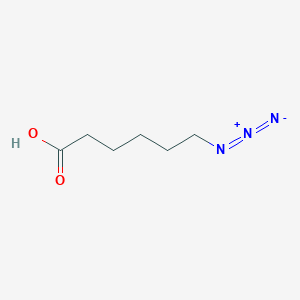

Acide 6-azidohexanoïque

Vue d'ensemble

Description

L’acide 6-azidohexanoïque est un acide gras saturé à six carbones avec un groupe azide terminal ω. Ce composé est remarquable pour sa polyvalence en synthèse chimique, notamment dans le domaine de la chimie clic. La présence du groupe azide permet une conjugaison efficace avec les composés contenant des alcynes, ce qui en fait un élément de construction précieux dans diverses applications biochimiques et industrielles .

Applications De Recherche Scientifique

Bioconjugation

Overview:

6-Azidohexanoic acid serves as a crucial linker in bioconjugation processes. Its azido group allows for the attachment of biomolecules such as proteins and antibodies to surfaces or other molecules.

Applications:

- Targeted Drug Delivery: By linking therapeutic agents to specific cells or tissues, researchers can enhance the efficacy of treatments while minimizing side effects.

- Diagnostic Development: It facilitates the creation of diagnostic tools that can detect diseases at an early stage through advanced imaging techniques.

Case Study:

In a study focused on the production of chimeric proteins, researchers utilized 6-azidohexanoic acid to create unnaturally linked N-to-N and C-to-C chimeric proteins. This method demonstrated the potential for enhanced specificity in targeting cancer cells .

Drug Development

Overview:

The compound is instrumental in modifying drug candidates to improve their pharmacological properties and targeting capabilities.

Applications:

- Prodrugs Formation: The stable linkages formed by 6-azidohexanoic acid can enhance the solubility and bioavailability of pharmaceutical compounds.

- Fluorescent Labeling: It is used for labeling drugs with fluorescent tags, aiding in the tracking and visualization of drug distribution within biological systems.

Case Study:

In a synthesis study involving camptothecin derivatives, the esterification of camptothecin with 6-azidohexanoic acid resulted in CPT-N3, which exhibited improved pharmacological properties .

Materials Science

Overview:

The unique azido group of 6-azidohexanoic acid enables its use in click chemistry, a powerful tool for synthesizing new materials.

Applications:

- Polymer Chemistry: It is employed to synthesize functionalized polymers that have specific properties suitable for coatings, adhesives, and biomedical devices.

- Sensor Development: The compound's ability to form stable compounds rapidly makes it valuable in developing sensors with tailored functionalities.

Nanotechnology

Overview:

In nanotechnology, 6-azidohexanoic acid plays a significant role in the functionalization of nanoparticles.

Applications:

- Drug Delivery Systems: By enhancing the stability and biocompatibility of nanoparticles, this compound improves their effectiveness as drug carriers.

- Imaging Agents: The azido group allows for the incorporation of imaging agents into nanoparticles, facilitating advanced imaging techniques for diagnostics.

Data Tables

Here are some summarized data regarding the applications and characteristics of 6-azidohexanoic acid:

| Application Area | Specific Use | Benefits |

|---|---|---|

| Bioconjugation | Targeted Drug Delivery | Enhanced efficacy with reduced side effects |

| Drug Development | Prodrug Formation | Improved solubility and bioavailability |

| Materials Science | Polymer Synthesis | Tailored properties for various applications |

| Nanotechnology | Functionalization of Nanoparticles | Increased stability and biocompatibility |

Mécanisme D'action

Le principal mécanisme par lequel l’acide 6-azidohexanoïque exerce ses effets est via son groupe azide. Ce groupe peut subir des réactions de cycloaddition avec des alcynes, formant des cycles triazoles stables. Ces réactions sont très spécifiques et efficaces, ce qui fait de l’this compound un outil précieux en synthèse chimique et en bioconjugaison. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique, comme le ciblage des biomolécules dans les études biologiques ou la formation de réseaux réticulés en science des matériaux.

Composés Similaires :

Acide 6-bromohexanoïque : Un précurseur dans la synthèse de l’this compound.

Acide 6-aminohexanoïque : Un autre dérivé de l’acide hexanoïque avec une réactivité différente due à la présence d’un groupe amino au lieu d’un azide.

Acide Hexanoïque : Le composé parent, dépourvu du groupe azide fonctionnel.

Unicité : L’this compound est unique en raison de son groupe azide terminal, qui permet des réactions spécifiques et efficaces avec les alcynes. Cette propriété le distingue des autres dérivés de l’acide hexanoïque et le rend particulièrement précieux dans les applications de la chimie clic et de la bioconjugaison .

Analyse Biochimique

Biochemical Properties

This reaction forms a stable triazole linkage, which is useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .

Molecular Mechanism

At the molecular level, 6-azidohexanoic acid exerts its effects primarily through its azide group. This group can react with alkyne groups in other molecules in the presence of a copper (I) catalyst, forming a stable triazole linkage .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’acide 6-azidohexanoïque implique généralement l’azidation de dérivés d’acide hexanoïque. Une méthode courante consiste à convertir l’acide 6-bromohexanoïque en this compound en utilisant de l’azide de sodium dans un solvant aprotique polaire comme le diméthylformamide (DMF). La réaction est généralement effectuée à des températures élevées pour assurer une conversion complète.

Méthodes de Production Industrielle : À l’échelle industrielle, la production de l’this compound suit des voies synthétiques similaires, mais avec des conditions optimisées pour la synthèse à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la sécurité de la réaction, compte tenu de la nature potentiellement dangereuse des composés azides.

Analyse Des Réactions Chimiques

Types de Réactions : L’acide 6-azidohexanoïque subit diverses réactions chimiques, notamment :

Réactions de Substitution : Le groupe azide peut participer à des réactions de substitution nucléophile, en particulier avec les amines primaires pour former des amides.

Chimie Clic :

Réactifs et Conditions Courants :

Catalyseurs au Cuivre (I) : Utilisés dans les réactions de chimie clic.

Azide de Sodium : Utilisé dans la synthèse initiale du composé.

Solvants Aprotiques Polaires : Tels que le DMF et le DMSO, utilisés pour dissoudre les réactifs et faciliter les réactions.

Principaux Produits Formés :

Amides : Formées par réaction avec des amines primaires.

1,2,3-Triazoles : Produits via la chimie clic avec des alcynes.

Comparaison Avec Des Composés Similaires

6-Bromohexanoic Acid: A precursor in the synthesis of 6-azidohexanoic acid.

6-Aminohexanoic Acid: Another hexanoic acid derivative with different reactivity due to the presence of an amino group instead of an azide.

Hexanoic Acid: The parent compound, lacking the functional azide group.

Uniqueness: 6-Azidohexanoic acid is unique due to its terminal azide group, which allows for specific and efficient reactions with alkynes. This property distinguishes it from other hexanoic acid derivatives and makes it particularly valuable in click chemistry and bioconjugation applications .

Activité Biologique

6-Azidohexanoic acid (AHA) is a six-carbon saturated fatty acid characterized by the presence of an azide group at the ω-terminal position. This unique structure not only facilitates its role as a versatile chemical building block but also endows it with significant biological activity, particularly in the realm of bioconjugation and drug delivery applications. The following sections delve into its synthesis, properties, biological applications, and relevant case studies.

Synthesis and Properties

6-Azidohexanoic acid can be synthesized through the reaction of 6-bromohexanoic acid with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). This reaction typically yields AHA with a purity exceeding 95% as confirmed by HPLC analysis . The molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 157.17 g/mol. It is soluble in various organic solvents including DMSO, DMF, and chloroform, which enhances its utility in biological applications .

Biological Applications

1. Click Chemistry:

The terminal azide group of AHA enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient conjugation of AHA with compounds containing alkyne groups, facilitating the development of complex biomolecules such as peptides and nucleic acids .

2. Drug Delivery Systems:

AHA has been utilized in creating drug delivery systems where it serves as a linker for attaching therapeutic agents to targeting moieties. For instance, studies have demonstrated that AHA can be coupled to peptides to enhance their delivery and efficacy in targeted therapies .

3. Bioconjugation:

The ability to modify proteins and antibodies through AHA has been explored extensively. Its amine-reactive properties allow for selective labeling of biomolecules, which is crucial in various biochemical assays and therapeutic applications .

Table 1: Summary of Research Findings on 6-Azidohexanoic Acid

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 6-azidohexanoic acid:

- Enhanced Reactivity: The incorporation of AHA into peptide sequences significantly improves their reactivity and binding affinity in various biological contexts .

- Versatile Linker: As a linker molecule, AHA facilitates the construction of multifunctional biomolecules that can be tailored for specific therapeutic applications .

- Biocompatibility: Preliminary assessments indicate that AHA exhibits favorable biocompatibility profiles, making it suitable for biomedical applications .

Propriétés

IUPAC Name |

6-azidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORXJUUSVCJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452913 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-53-1 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?

A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of 6-azidohexanoic acid as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].

Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of 6-azidohexanoic acid?

A2: The research demonstrates the versatility of 6-azidohexanoic acid in various applications:

- Multimerization of bioactive peptides: By attaching multiple 6-azidohexanoic acid-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.

- Synthesis of polymer monolithic columns: 6-azidohexanoic acid can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].

- Development of water-soluble drug conjugates: 6-azidohexanoic acid can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].

Q3: Are there any concerns regarding the stability of 6-azidohexanoic acid-containing compounds?

A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the 6-azidohexanoic acid linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of 6-azidohexanoic acid does not necessarily compromise the stability of the final conjugate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.